molecular formula C16H20N2O5S2 B14397316 2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide CAS No. 88384-20-7

2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide

Katalognummer: B14397316
CAS-Nummer: 88384-20-7
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: JIDVROSYDKARCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of methoxy, phenylpropan, and disulfonamide groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and controlled reaction environments are common practices to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfonamide groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Eigenschaften

CAS-Nummer

88384-20-7

Molekularformel

C16H20N2O5S2

Molekulargewicht

384.5 g/mol

IUPAC-Name

2-methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide

InChI

InChI=1S/C16H20N2O5S2/c1-16(2,11-7-5-4-6-8-11)12-9-13(24(17,19)20)15(23-3)14(10-12)25(18,21)22/h4-10H,1-3H3,(H2,17,19,20)(H2,18,21,22)

InChI-Schlüssel

JIDVROSYDKARCD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)S(=O)(=O)N)OC)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.